5-Iodo-3-methyl-1-benzofuran-2-carboxylic acid
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Overview
Description
5-Iodo-3-methyl-1-benzofuran-2-carboxylic acid: is an organic compound with the molecular formula C10H7IO3 . It belongs to the benzofuran family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound features a benzofuran core substituted with an iodine atom at the 5-position, a methyl group at the 3-position, and a carboxylic acid group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-iodo-3-methyl-1-benzofuran-2-carboxylic acid typically involves the iodination of a benzofuran precursor. One common method includes the use of iodine and silver acetate in an organic solvent under controlled conditions . The reaction proceeds through electrophilic substitution, where the iodine atom is introduced at the 5-position of the benzofuran ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available benzofuran derivatives. The process includes iodination , methylation , and carboxylation steps, each optimized for high yield and purity. The use of palladium-catalyzed reactions and transamidation procedures are also common in industrial settings to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as or in acidic conditions.
Reduction: Reagents like or .
Substitution: Nucleophiles such as or in the presence of a base.
Major Products:
Oxidation: Formation of 5-iodo-3-methyl-1-benzofuran-2-carboxaldehyde.
Reduction: Formation of 5-iodo-3-methyl-1-benzofuran-2-methanol.
Substitution: Formation of 5-amino-3-methyl-1-benzofuran-2-carboxylic acid.
Scientific Research Applications
Chemistry: 5-Iodo-3-methyl-1-benzofuran-2-carboxylic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives with potential biological activities .
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. The presence of the iodine atom enhances its reactivity and interaction with biological targets .
Medicine: The compound is explored for its potential use in drug development, particularly in designing new therapeutic agents for treating infections and cancer .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals .
Mechanism of Action
The mechanism of action of 5-iodo-3-methyl-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets in cells. The iodine atom enhances its ability to form covalent bonds with biological macromolecules, leading to inhibition of enzyme activity or disruption of cellular processes . The compound may also induce oxidative stress in cells, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
- 5-Bromo-3-methyl-1-benzofuran-2-carboxylic acid
- 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid
- 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid
Comparison: Compared to its halogenated analogs, 5-iodo-3-methyl-1-benzofuran-2-carboxylic acid exhibits higher reactivity due to the larger atomic radius and lower electronegativity of iodine. This makes it more effective in certain chemical reactions and biological interactions .
Properties
IUPAC Name |
5-iodo-3-methyl-1-benzofuran-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7IO3/c1-5-7-4-6(11)2-3-8(7)14-9(5)10(12)13/h2-4H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NANPESJGNZAUKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)I)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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